Vapitadine is synthesized through chemical processes rather than being derived from natural sources. Its design is based on the structural modifications of existing piperidine compounds to enhance specific pharmacological effects.
Vapitadine falls under the category of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This class of compounds is known for its diverse biological activities, including antipsychotic, analgesic, and antihistaminic effects.
The synthesis of Vapitadine typically involves several key steps:
The synthesis often employs techniques such as:
Vapitadine's molecular structure can be represented as follows:
The compound features a piperidine ring with various substituents that contribute to its pharmacological properties.
Vapitadine can undergo several chemical reactions typical for piperidine derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that optimize yields and selectivity.
Vapitadine exerts its pharmacological effects primarily through interactions with specific receptors in the body:
Studies have shown that compounds similar to Vapitadine exhibit significant binding affinity for these receptors, which correlates with their therapeutic efficacy in treating conditions like anxiety and depression.
Relevant data from studies indicate that Vapitadine maintains its integrity under various environmental conditions typical in laboratory settings.
Vapitadine has potential applications in several areas:
Vapitadine (C₁₇H₂₀N₄O) represents an investigational non-sedating antihistamine compound developed for managing allergic dermatological conditions. As a selective histamine H₁ receptor antagonist, it targets pathologies like chronic urticaria and atopic dermatitis-associated pruritus, where histamine-mediated inflammation and itching impair quality of life [3] [9]. Unlike first-generation antihistamines that cross the blood-brain barrier, vapitadine’s physicochemical properties confer peripheral selectivity—minimizing central nervous system (CNS) penetration and associated sedation [5]. Its development addresses a critical therapeutic gap: effective pruritus relief without cognitive or psychomotor impairment, particularly relevant for chronic conditions requiring sustained pharmacotherapy [9].
Vapitadine belongs to the benzazepine class of organic compounds, characterized by a benzene ring fused to an azepine heterocycle. Its IUPAC name, 4',7'-diazaspiro[piperidine-4,2'-tricyclo[8.4.0.0³⁷]tetradecane]-1'(10'),3',5',11',13'-pentaene-6'-carboxamide, reflects a complex polycyclic architecture [1] [6]. Key features include:
Table 1: Structural and Physicochemical Identifiers of Vapitadine
Property | Value | Source |
---|---|---|
CAS Registry Number | 793655-64-8 | [1] [6] |
UNII Code | Z5014VUX83 | [1] [3] |
Melting Point | 249.0°C | [6] |
Predicted Density | 1.39 ± 0.1 g/cm³ | [6] |
ACD/IUPAC Name | 5,6-Dihydrospiro[imidazo[2,1-b][3]benzazepine-11,4′-piperidine]-3-carboxamide | [1] |
SMILES Notation | O=C(C1=CN=C2N1CCC3=CC=CC=C3C24CCNCC4)N | [6] |
Vapitadine’s development emerged from structure-activity relationship (SAR) studies optimizing imidazo-benzazepine derivatives for enhanced peripheral H₁ antagonism:
Table 2: Key Chronological Milestones in Vapitadine Research
Year | Development Phase | Significance | |
---|---|---|---|
~2000 | Synthetic Discovery | Identification of spiro-imidazobenzazepine core | |
2005–2008 | Preclinical Characterization | Affinity (H₁ Ki = 19 nM) and efficacy in rodent pruritus models | [5] [9] |
Post-2010 | Research Use Only | Available as reference standard (e.g., MedChemExpress) | [9] |
Vapitadine research intersects two theoretical domains:
This profile addresses:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7